4-cyano-3-fluoropyridine-2-carboxylic acid
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Overview
Description
4-Cyano-3-fluoropyridine-2-carboxylic acid is a heterocyclic organic compound featuring a pyridine ring substituted with a cyano group at the 4-position, a fluorine atom at the 3-position, and a carboxylic acid group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyano-3-fluoropyridine-2-carboxylic acid typically involves multi-step processes starting from commercially available pyridine derivatives. One common method includes the following steps:
Nitration: Pyridine is nitrated to introduce a nitro group.
Fluorination: The nitro group is then replaced with a fluorine atom using reagents such as tetra-n-butylammonium fluoride (TBAF).
Cyanation: The fluorinated pyridine undergoes cyanation to introduce the cyano group.
Carboxylation: Finally, the compound is carboxylated to introduce the carboxylic acid group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized versions of the above synthetic routes, often using continuous flow reactors to enhance yield and purity. Catalysts and specific reaction conditions are fine-tuned to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-Cyano-3-fluoropyridine-2-carboxylic acid can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles such as amines or thiols.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: The carboxylic acid group can be oxidized to form derivatives such as acid chlorides.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride (NaH) and dimethylformamide (DMF) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a typical reducing agent.
Oxidation: Oxidizing agents such as thionyl chloride (SOCl2) are used for converting carboxylic acids to acid chlorides.
Major Products
Amines: From reduction of the cyano group.
Substituted Pyridines: From nucleophilic substitution reactions.
Acid Chlorides: From oxidation of the carboxylic acid group.
Scientific Research Applications
4-Cyano-3-fluoropyridine-2-carboxylic acid has several applications in scientific research:
Pharmaceuticals: It serves as a building block for the synthesis of various drugs, particularly those targeting neurological and inflammatory conditions.
Agrochemicals: The compound is used in the development of herbicides and pesticides due to its ability to interfere with specific biological pathways in plants and pests.
Materials Science: It is utilized in the synthesis of advanced materials, including polymers and liquid crystals, due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 4-cyano-3-fluoropyridine-2-carboxylic acid depends on its application:
Pharmaceuticals: It often acts by inhibiting specific enzymes or receptors involved in disease pathways. For example, it may inhibit kinases or other signaling proteins.
Agrochemicals: It disrupts essential biological processes in target organisms, such as enzyme inhibition or interference with DNA synthesis.
Comparison with Similar Compounds
Similar Compounds
- 4-Cyano-2-fluoropyridine
- 3-Cyano-4-fluoropyridine
- 2-Cyano-3-fluoropyridine
Uniqueness
4-Cyano-3-fluoropyridine-2-carboxylic acid is unique due to the specific arrangement of its functional groups, which confer distinct reactivity and biological activity. The presence of both a cyano and a carboxylic acid group on the pyridine ring allows for versatile chemical modifications and applications that are not possible with simpler fluoropyridine derivatives.
This compound’s unique combination of functional groups makes it a valuable intermediate in the synthesis of complex molecules, offering a balance of reactivity and stability that is advantageous in both research and industrial applications.
Properties
CAS No. |
1803753-87-8 |
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Molecular Formula |
C7H3FN2O2 |
Molecular Weight |
166.11 g/mol |
IUPAC Name |
4-cyano-3-fluoropyridine-2-carboxylic acid |
InChI |
InChI=1S/C7H3FN2O2/c8-5-4(3-9)1-2-10-6(5)7(11)12/h1-2H,(H,11,12) |
InChI Key |
VRYIJQUGXFEYGO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=C1C#N)F)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
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